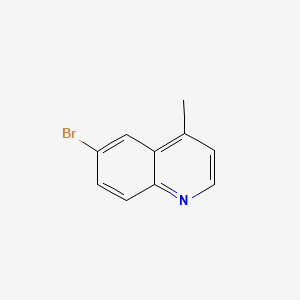

6-Bromo-4-methylquinoline

説明

Significance of Quinolines in Chemical and Biological Research

Quinoline (B57606) derivatives are a cornerstone of medicinal chemistry, exhibiting a wide spectrum of biological activities. nih.govrsc.org Their versatile structure allows for the development of compounds with applications as anticancer, antimalarial, antimicrobial, and anti-inflammatory agents. nih.govbenthamscience.com The quinoline framework is present in both natural products and synthetic drugs, highlighting its importance in the quest for new therapeutic agents. rsc.orgecorfan.org Beyond pharmaceuticals, quinolines are utilized in the manufacturing of dyes, as solvents for resins and terpenes, and in the development of materials with specific optical and electronic properties. numberanalytics.comwikipedia.org The continuous exploration of quinoline derivatives fuels innovation in drug discovery and materials science. rsc.orgecorfan.org

Historical Context of Quinoline Synthesis and Applications

The journey of quinoline chemistry began in 1834 when Friedlieb Ferdinand Runge first isolated it from coal tar. wikipedia.org A significant milestone in its synthesis was the Skraup reaction, developed in 1880, which provided one of the earliest methods for constructing the quinoline ring system. numberanalytics.comnih.gov Over the years, numerous other named reactions have been developed for quinoline synthesis, including the Doebner-von Miller, Friedländer, and Combes syntheses, each offering different pathways to substituted quinolines. wikipedia.orgiipseries.org The historical development of these synthetic methods has been crucial in making a wide array of quinoline derivatives accessible for research and various applications. nih.gov

Structural and Substituent Context of Halogenated Quinoline Compounds

Halogenated quinolines are a specific class of derivatives where one or more hydrogen atoms on the quinoline ring are replaced by halogen atoms such as bromine, chlorine, fluorine, or iodine. cymitquimica.com The introduction of halogens significantly influences the electronic properties, reactivity, and biological activity of the parent quinoline molecule. rasayanjournal.co.in The position and nature of the halogen substituent can dramatically alter a compound's characteristics. For instance, halogenation can enhance antibacterial properties and is a key strategy in the design of new therapeutic agents. cymitquimica.com The study of halogenated quinolines, like 6-Bromo-4-methylquinoline, provides valuable insights into structure-activity relationships, guiding the synthesis of new compounds with desired functionalities. rasayanjournal.co.inacs.org

The specific compound, this compound, features a bromine atom at the 6-position and a methyl group at the 4-position of the quinoline ring. This substitution pattern creates a unique electronic and steric environment that dictates its chemical behavior and potential applications. It serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals. chemicalbook.comevitachem.com

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H8BrN | chemicalbook.comaablocks.com |

| Molecular Weight | 222.08 g/mol | chemicalbook.com |

| CAS Number | 41037-28-9 | chemicalbook.comchemicalbook.com |

| Melting Point | 94-95 °C | chemicalbook.comaablocks.com |

| Boiling Point | 315.8±22.0 °C (Predicted) | chemicalbook.com |

| Density | 1.488 g/cm³ (Predicted) | chemicalbook.com |

| Appearance | Solid | aablocks.com |

Synthesis of this compound

The synthesis of this compound can be approached through various established methods for quinoline ring formation, followed by or incorporating bromination. A common strategy involves the Knorr synthesis, which utilizes the condensation of a β-keto ester with an aniline (B41778) derivative. researchgate.netpasteur.frthieme-connect.com For instance, the reaction of 4-bromoaniline (B143363) with a suitable β-keto ester can lead to the formation of a 6-bromo-quinolin-2(1H)-one intermediate. researchgate.netpasteur.frthieme-connect.com This intermediate can then be further modified to yield this compound.

Another synthetic route could involve the bromination of 4-methylquinoline. The position of bromination would be directed by the existing methyl group and the electronic nature of the quinoline ring system.

Spectroscopic Data

The structural elucidation of this compound relies on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on the quinoline ring system, with their chemical shifts and coupling patterns influenced by the bromo and methyl substituents. A distinct singlet would be expected for the methyl group protons.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule, including the methyl carbon and the carbons of the quinoline ring, with the carbon attached to the bromine atom showing a characteristic shift. nih.gov

Mass Spectrometry (MS):

The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 221 and 223 due to the isotopic distribution of bromine). nih.gov Fragmentation patterns would provide further structural information.

Chemical Reactivity and Reactions

The bromine atom at the 6-position of this compound is a key functional group that dictates its reactivity. It can participate in a variety of chemical transformations, making it a versatile building block in organic synthesis.

Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling reactions can be employed to form new carbon-carbon bonds, leading to the synthesis of biaryl compounds.

Reactions of the Methyl Group: The methyl group at the 4-position can also undergo various reactions, such as oxidation or condensation, to introduce further functionality.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-bromo-4-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-4-5-12-10-3-2-8(11)6-9(7)10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBZQSJLYRMZRSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90499681 | |

| Record name | 6-Bromo-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41037-28-9 | |

| Record name | 6-Bromo-4-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41037-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-4-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Derivatization and Functionalization of 6 Bromo 4 Methylquinoline

Strategies for Introducing Diverse Functional Groups

The strategic functionalization of 6-bromo-4-methylquinoline can be achieved by targeting its distinct reactive sites. These include the quinoline (B57606) ring, the bromine substituent, and the methyl group.

A significant strategy for derivatizing this compound involves the synthesis of quinoline hydrazones. derpharmachemica.comsci-hub.se This process typically begins with the conversion of 6-bromo-4-methyl-2(1H)-quinolinone to 6-bromo-2-chloro-4-methylquinoline (B1275893) using a chlorinating agent like phosphorus oxychloride. prepchem.comresearchgate.net The resulting 2-chloro derivative can then be reacted with hydrazine (B178648) hydrate (B1144303) to yield 6-bromo-2-methyl-quinolin-4-yl-hydrazine. derpharmachemica.comsci-hub.se This key intermediate serves as a platform for creating a library of hydrazone derivatives by condensation with various substituted aldehydes and ketones. derpharmachemica.comsci-hub.seinovatus.es

The synthesis of these hydrazones is often carried out in ethanol (B145695) with a catalytic amount of acid. sci-hub.seinovatus.es The resulting (E)-3-(6-bromoquinolin-4-yl)acrylamide derivatives, for instance, can be prepared from (E)-3-(6-bromoquinolin-4-yl)acrylic acid and various amines. frontiersin.org This approach allows for the introduction of a wide range of functional groups, leading to compounds with diverse structural features and potential biological activities. sci-hub.se

Table 1: Synthesis of Representative Hydrazone Derivatives from this compound

| Starting Material | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| (E)-3-(6-bromoquinolin-4-yl)acrylic acid | 2-methoxyethan-1-amine | (E)-3-(6-bromoquinolin-4-yl)-N-(2-methoxyethyl)acrylamide | 64 | frontiersin.org |

| (E)-3-(6-bromoquinolin-4-yl)acrylic acid | Pyrrolidine | (E)-3-(6-bromoquinolin-4-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one | 81 | frontiersin.org |

The bromine atom at the C6 position of the quinoline ring is a versatile handle for introducing a variety of substituents through cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly effective for this purpose. nih.govmdpi.com These reactions enable the formation of carbon-carbon bonds, allowing for the synthesis of a wide range of aryl- and heteroaryl-substituted quinolines. nih.gov For instance, 6-bromo-2-methylquinoline (B1268081) can be coupled with arylboronic acids in the presence of a palladium catalyst to yield 6-aryl-2-methylquinolines. mdpi.com

The Chan-Lam coupling reaction offers another powerful method for the functionalization of the bromine moiety, enabling the formation of carbon-nitrogen and carbon-oxygen bonds. rsc.org This copper-catalyzed reaction allows for the coupling of 6-bromoquinolin-4-ol (B142416) with arylboronic acids to produce novel functionalized derivatives. rsc.org

Furthermore, the bromine atom can be transformed into other functional groups. For example, carbonylation of 6-bromo-2-methylquinoline using carbon monoxide in the presence of a palladium catalyst can yield 2-methylquinoline-6-carbaldehyde. These transformations significantly expand the chemical space accessible from this compound.

The methyl group at the C4 position of this compound can also be a site for functionalization, most notably through oxidation to a carbaldehyde. A convenient method for this transformation involves the use of selenium dioxide (SeO₂) in a dioxane/water mixture. frontiersin.org This chemoselective oxidation converts the methyl group to a formyl group, yielding 6-bromoquinoline-4-carbaldehyde. frontiersin.org This aldehyde can then serve as a precursor for a variety of other derivatives, including acrylates, through reactions like the Wittig reaction. frontiersin.org

Alternatively, metal-free oxidation methods have been developed using hypervalent iodine(III) reagents, which offer mild reaction conditions and good functional group tolerance. researchgate.net Another approach involves iodine-catalyzed Csp³-H functionalization, which can be used for the one-pot synthesis of various derivatives. It is also possible to oxidize the methyl group at the C2 position while leaving the C6-methyl group intact under mild conditions. mdpi.compreprints.org

Transformations Involving the Bromine Moiety (e.g., Cross-Coupling Reactions for Analogues)

Regioselective Synthesis of Specific this compound Analogues

The regioselective synthesis of specific analogues of this compound is crucial for establishing clear structure-activity relationships. The Knorr synthesis is a classical method for constructing the quinoline scaffold, which can be adapted to produce specific isomers. researchgate.netresearchgate.net For example, the reaction of 4-bromoaniline (B143363) with ethyl acetoacetate (B1235776) followed by cyclization can yield 6-bromo-4-methylquinolin-2(1H)-one. researchgate.netresearchgate.net

Directed metalation strategies also offer a powerful tool for regioselective functionalization. By using specific reagents, it is possible to introduce substituents at desired positions on the quinoline ring. acs.org For instance, the treatment of 2,4-dibromoquinoline (B189380) with different Grignard reagents allows for the sequential and regioselective functionalization at C2, C3, and C4 positions. acs.org

Preparation of Related Halogenated Methylquinolines for Structure-Activity Relationship Studies

To understand the impact of the position and nature of the halogen substituent on the biological activity of quinoline derivatives, it is essential to synthesize a range of related halogenated methylquinolines. This allows for systematic structure-activity relationship (SAR) studies. researchgate.netnih.gov For example, the synthesis of various halogenated 2-amino-4H-pyrano[3,2-h]quinoline-3-carbonitrile derivatives has been reported to investigate the effect of substitution at the 4-, 6-, and 9-positions on their cytotoxic activity. researchgate.net

The bromination of quinolin-4(1H)-ones has been studied to develop methods for synthesizing compounds with specific substitution patterns. nuph.edu.ua Depending on the substituents already present on the quinolone ring, bromination can occur at the methyl group or at different positions on the heterocyclic ring. nuph.edu.ua The synthesis of 6-chloro-2-arylvinylquinolines has also been explored to investigate the impact of different substituents on their antiplasmodial activity. nih.gov These studies provide valuable insights into the rational design of more potent and selective therapeutic agents.

Advanced Spectroscopic and Computational Characterization Methodologies for 6 Bromo 4 Methylquinoline

Spectroscopic Elucidation Techniques

Spectroscopic methods are fundamental in determining the molecular structure and properties of 6-Bromo-4-methylquinoline. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (Infrared and Raman), Mass Spectrometry (MS), and UV-Visible spectroscopy provide complementary information for a comprehensive characterization.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise atomic arrangement within a molecule. For this compound, ¹H and ¹³C NMR spectra provide definitive information about the environment of each hydrogen and carbon atom.

In the ¹H NMR spectrum, the protons on the quinoline (B57606) ring system exhibit characteristic chemical shifts in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring currents. The methyl group protons appear as a sharp singlet in the upfield region, generally around δ 2.5-2.8 ppm. The aromatic protons show specific splitting patterns (doublets, doublets of doublets) based on their coupling with neighboring protons, allowing for unambiguous assignment to their respective positions on the quinoline core. For instance, the proton at the C2 position typically appears as a doublet, coupled to the proton at C3. The protons on the benzene (B151609) ring portion (C5, C7, C8) will have their chemical shifts influenced by the bromine atom at C6. Specifically, the proton at C5 would be expected to show a doublet, and the proton at C7 a doublet of doublets.

The ¹³C NMR spectrum provides information on the carbon framework. The carbon atoms of the quinoline ring resonate in the aromatic region (δ 120-150 ppm). The methyl carbon provides a signal at the high-field end of the spectrum (around δ 18-22 ppm). The carbon atom attached to the bromine (C6) will have its chemical shift influenced by the halogen's electronegativity and heavy atom effect. Assignments are confirmed using two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), which reveal proton-proton and proton-carbon correlations. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are approximate values based on known data for similar quinoline derivatives. Actual experimental values may vary based on solvent and other conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H2 | 8.7-8.9 (d) | 148-150 |

| H3 | 7.2-7.4 (d) | 122-124 |

| -CH₃ | 2.6-2.8 (s) | 18-20 |

| H5 | 7.9-8.1 (d) | 128-130 |

| H7 | 7.7-7.9 (dd) | 134-136 |

| H8 | 8.0-8.2 (d) | 129-131 |

| C4 | - | 144-146 |

| C4a | - | 125-127 |

| C6 | - | 118-120 |

Vibrational Spectroscopy (Infrared Spectroscopy, Raman Spectroscopy) for Molecular Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a fingerprint for identification and structural analysis. cornell.edufaccts.de

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to specific molecular vibrations. ultraphysicalsciences.org

Aromatic C-H stretching: Vibrations in the 3100-3000 cm⁻¹ region are typical for C-H bonds on the quinoline ring. smolecule.com

Aliphatic C-H stretching: The methyl group's C-H stretching vibrations are observed around 2950-2850 cm⁻¹.

C=C and C=N stretching: Strong absorptions in the 1600-1400 cm⁻¹ range are assigned to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic quinoline system. smolecule.com

C-Br stretching: The vibration of the carbon-bromine bond is expected to appear as a strong band in the far-infrared region, typically between 600 and 500 cm⁻¹.

Out-of-plane C-H bending: Bands in the 900-700 cm⁻¹ region, often referred to as the "fingerprint" region, are characteristic of the substitution pattern on the aromatic rings. smolecule.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. The symmetric vibrations of the quinoline ring system often produce strong signals in the Raman spectrum. The C=C ring stretching modes and the C-CH₃ stretching vibration are typically Raman active. faccts.deultraphysicalsciences.org

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H Stretch | 2950-2850 | IR, Raman |

| C=C/C=N Ring Stretch | 1600-1400 | IR, Raman |

| C-H Bending | 1400-1000 | IR |

| C-H Out-of-Plane Bending | 900-700 | IR |

Mass Spectrometry (MS, HRMS, GC-MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to study its fragmentation patterns under ionization. amazonaws.com The nominal molecular weight of the compound (C₁₀H₈BrN) is 221 g/mol for the ⁷⁹Br isotope and 223 g/mol for the ⁸¹Br isotope. scbt.com

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak (M⁺). Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). chemguide.co.uk This results in two prominent peaks in the molecular ion region, [M]⁺ and [M+2]⁺, separated by two mass-to-charge units (m/z) and having an intensity ratio of approximately 1:1. chemguide.co.ukmiamioh.edu

High-Resolution Mass Spectrometry (HRMS) allows for the precise determination of the molecular mass, which can confirm the elemental formula C₁₀H₈BrN. rsc.org

The fragmentation of this compound under electron impact (as in GC-MS) typically involves initial loss of the bromine atom or the methyl group.

Loss of Bromine: A primary fragmentation pathway is the cleavage of the C-Br bond, leading to a fragment ion [M-Br]⁺.

Loss of Methyl Group: Loss of the methyl radical (•CH₃) can also occur, resulting in an [M-CH₃]⁺ ion.

Quinoline Ring Fragmentation: Further fragmentation can involve the breakdown of the stable quinoline ring system.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the π→π* and n→π* transitions in conjugated systems like quinoline. The UV-Vis spectrum of this compound is characterized by multiple absorption bands in the UV region. researchgate.net

The quinoline ring system gives rise to characteristic π→π* transitions. smolecule.compreprints.org These typically appear as strong absorption maxima. For similar quinoline derivatives, absorption bands are often observed in the regions of 270-300 nm and 315-330 nm. smolecule.com The presence of the bromine atom and the methyl group, acting as auxochromes, can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in molar absorptivity compared to unsubstituted quinoline. The electronic effects of these substituents influence the energy levels of the π-electron system. smolecule.com

Theoretical and Computational Chemistry Studies

Theoretical calculations, particularly Density Functional Theory (DFT), are employed to complement and interpret experimental spectroscopic data. These computational methods provide valuable insights into the molecule's geometric and electronic structure. science.gov

Density Functional Theory (DFT) Calculations for Molecular Geometry and Vibrational Assignments

Density Functional Theory (DFT) calculations are a powerful tool for predicting the ground-state geometry and vibrational frequencies of molecules like this compound. researchgate.net By using functionals such as B3LYP combined with appropriate basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)), a theoretically optimized molecular structure can be obtained. ultraphysicalsciences.orgresearchgate.net This includes bond lengths, bond angles, and dihedral angles that are generally in good agreement with experimental data from techniques like X-ray crystallography.

Furthermore, DFT calculations can predict the vibrational frequencies (IR and Raman spectra) of the molecule. researchgate.net While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be corrected using scaling factors. researchgate.net The primary utility of these calculations is in the assignment of specific vibrational modes observed in the experimental spectra. ultraphysicalsciences.orgresearchgate.net For instance, complex vibrations in the fingerprint region can be confidently assigned by visualizing the atomic motions associated with each calculated frequency. researchgate.net These theoretical studies confirm that methods like DFT provide results that are highly consistent with experimental findings. ultraphysicalsciences.orgscience.gov

Ab Initio Methods (e.g., Hartree-Fock) for Electronic Structure Prediction

Ab initio computational methods, particularly the Hartree-Fock (HF) approach, are foundational in predicting the electronic structure of molecules like this compound from first principles, without reliance on empirical data. rsc.orgahievran.edu.tr The HF method approximates the many-electron wavefunction of a system as a single Slater determinant, providing a robust starting point for more complex computational analyses. ahievran.edu.trresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps) for Reactivity and Stability

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding the chemical reactivity and kinetic stability of this compound. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which act as the primary electron donor and acceptor, respectively, in chemical reactions. researchgate.netossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's stability; a larger gap generally corresponds to higher stability and lower chemical reactivity. ossila.comphyschemres.org

For quinoline derivatives, the HOMO is typically localized on the quinoline ring system, while the LUMO often shows significant contributions from regions near electron-withdrawing substituents. The introduction of a halogen, such as bromine at the 6-position, is known to influence the electronic distribution and typically increases the HOMO-LUMO gap compared to the unsubstituted quinoline. researchgate.net This effect is due to the electron-withdrawing nature of the halogen atom.

| Parameter | Significance | Typical Values for Related Quinoline Derivatives |

| HOMO Energy | Represents the electron-donating ability of the molecule. | Varies depending on substituents. |

| LUMO Energy | Represents the electron-accepting ability of the molecule. | Varies depending on substituents. |

| HOMO-LUMO Gap (ΔE) | Indicates chemical stability and reactivity. A larger gap implies higher stability. | 3.1896 eV to 5.04 eV |

Molecular Electrostatic Potential (MEP) Mapping for Identifying Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values. Typically, red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions denote areas of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow regions generally represent intermediate electrostatic potentials. researchgate.net

For quinoline derivatives, MEP analysis helps in understanding how substituents alter the charge distribution across the aromatic ring system. chemrevlett.com In the case of this compound, the electronegative bromine atom at the 6-position would be expected to create a region of positive potential (blue) around it, making the adjacent carbon atoms potential sites for nucleophilic attack. Conversely, the nitrogen atom in the quinoline ring is a region of high electron density (red), making it a likely site for electrophilic attack or protonation. uni-muenchen.de The methyl group, being electron-donating, would slightly increase the electron density in its vicinity.

While a specific MEP map for this compound is not available in the provided search results, the general principles of MEP analysis on substituted quinolines allow for a qualitative prediction of its reactivity landscape. chemrevlett.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a detailed understanding of the bonding and electronic structure of a molecule, including intramolecular charge transfer (ICT) interactions, hyperconjugation, and delocalization of electron density. ahievran.edu.trwisc.edu NBO analysis transforms the complex, delocalized molecular orbitals into localized, chemically intuitive Lewis-like structures (i.e., bonds and lone pairs). wisc.edu

The stability of a molecule can be analyzed through the second-order perturbation theory analysis of the Fock matrix in the NBO basis. This analysis reveals the energetic stabilization (E(2)) resulting from the delocalization of electron density from an occupied Lewis-type NBO (donor) to an unoccupied non-Lewis-type NBO (acceptor). researchgate.net Larger E(2) values indicate stronger interactions and greater stabilization of the molecule. researchgate.net

In quinoline systems, NBO analysis can elucidate the nature of intramolecular interactions and the extent of electron delocalization within the fused ring system. For substituted quinolines like this compound, NBO analysis would be instrumental in quantifying the charge transfer between the quinoline core and the bromo and methyl substituents. While specific E(2) values for this compound are not provided in the search results, studies on related molecules highlight the significance of ICT in determining their chemical reactivity. researchgate.net

Investigations into Nonlinear Optical (NLO) Properties

Quinoline derivatives have garnered significant interest for their potential applications in nonlinear optics (NLO) due to their extended π-conjugated systems, which can lead to large molecular hyperpolarizabilities. researchgate.netspbu.ru NLO materials are crucial for various technologies, including optical switching, frequency conversion, and data storage. dtic.mil The NLO response of a molecule is primarily governed by its first hyperpolarizability (β). dtic.mil

Computational methods, such as Density Functional Theory (DFT), are widely used to predict the NLO properties of new materials. researchgate.net These calculations can determine the components of the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). ajchem-a.com For a molecule to exhibit significant NLO properties, it often possesses a donor-π-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer upon excitation. spbu.ru

In the context of this compound, the quinoline ring acts as a π-conjugated bridge. The bromo group is an electron-withdrawing group (acceptor), while the methyl group is a weak electron-donating group (donor). This arrangement could give rise to NLO properties, although they may not be as pronounced as in molecules with stronger donor and acceptor groups. Theoretical studies on related quinoline-carbazole derivatives have shown that the strategic placement of donor and acceptor units can lead to large first hyperpolarizability values, with one such compound exhibiting a βtot of 23,885.90 a.u. researchgate.net While specific hyperpolarizability data for this compound is not available, the general structural features suggest it may possess modest NLO activity. researchgate.netaps.org

Solvation Models (e.g., IEFPCM, CPCM) for Understanding Solvent Effects on Electronic Properties

The electronic properties of a molecule can be significantly influenced by its surrounding solvent environment. Solvation models, such as the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM) and the Conductor-like Polarizable Continuum Model (CPCM), are computational methods used to simulate the effects of a solvent on the solute molecule. acs.orggaussian.com These models treat the solvent as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. gaussian.com

These models are essential for accurately predicting various properties in solution, including electronic absorption spectra (UV-Vis), HOMO-LUMO energy gaps, and NLO properties. researchgate.netresearchgate.net For instance, the choice of solvent can alter the energy levels of the molecular orbitals and, consequently, the electronic transition energies. researchgate.net

In the study of quinoline derivatives, IEFPCM and CPCM models have been employed to investigate the impact of different solvents on their electronic and optical properties. researchgate.netresearchgate.net For example, theoretical studies on lepidine (4-methylquinoline) have utilized the TD-DFT/IEFPCM model to explore its electronic solvation properties in various polar and non-polar solvents. researchgate.net Similarly, the effects of water and ethanol (B145695) on the NLO properties of cinnoline (B1195905) derivatives have been studied using the IEF-PCM model. researchgate.net Although specific data for this compound under different solvent conditions is not present in the search results, these established methodologies are directly applicable to understanding its behavior in solution.

Electrochemical Property Investigations and Structure-Potential Correlations

The electrochemical behavior of quinoline derivatives is of significant interest, particularly in fields like corrosion inhibition and the development of new electronic materials. nih.govbohrium.com Electrochemical techniques, such as cyclic voltammetry, can be used to determine the oxidation and reduction potentials of a molecule, providing insights into its electronic properties and reactivity. nih.gov

Studies on quinoline derivatives have revealed a strong correlation between their chemical structure and their electrochemical potentials. nih.govmdpi.comgrafiati.com For instance, the presence of a methyl group has been found to facilitate the oxidation of the quinoline system. nih.govmdpi.com Conversely, the reduction potential of methylated compounds tends to be more negative compared to their non-methylated counterparts. nih.govmdpi.com

While specific electrochemical data for this compound is not detailed in the provided search results, the general trends observed for related compounds can be extrapolated. The electron-donating methyl group at the 4-position would likely make the molecule easier to oxidize. The electron-withdrawing bromine atom at the 6-position would be expected to make the molecule more susceptible to reduction. The interplay of these two substituents will ultimately determine the precise oxidation and reduction potentials of this compound. Computational studies, particularly those calculating frontier molecular orbital energies, can support and help explain these experimental electrochemical findings. nih.govmdpi.com

Topological Analyses (e.g., ELF, LOL, RDG) for Bonding Characterization

The intricate nature of chemical bonding and non-covalent interactions within this compound can be elucidated through advanced computational methods that analyze the topology of electron density. Methodologies such as the Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG) provide profound insights into the electronic structure, going beyond simple structural representations. While direct computational studies on this compound are not prevalent in existing literature, analysis of similar quinoline derivatives allows for a well-grounded extrapolation of its bonding characteristics. researchgate.neteurjchem.com

Electron Localization Function (ELF) and Localized Orbital Locator (LOL):

ELF and LOL are powerful tools for visualizing electron localization in a molecule's three-dimensional space. semanticscholar.orgtandfonline.com They effectively map regions corresponding to covalent bonds, lone pairs, and core electrons, providing a chemically intuitive picture of electron distribution. semanticscholar.orgresearchgate.net For this compound, an ELF and LOL analysis would be expected to reveal:

Covalent Bonding: High ELF/LOL values would define the basins of the C-C and C-H covalent bonds within the quinoline ring system and the methyl group. This highlights the regions where electron density is shared between atoms.

Aromaticity and Delocalization: The π-electron system of the fused benzene and pyridine (B92270) rings would be visualized as delocalized electron regions. semanticscholar.org The degree of localization can offer insights into the aromatic character of the heterocyclic and carbocyclic rings.

Lone Pairs: A distinct localization basin corresponding to the lone pair of electrons on the nitrogen atom (N1) of the pyridine ring would be evident. This site is a primary center for nucleophilic activity and hydrogen bonding. tandfonline.com

Computational studies on related molecules like 2-methyl-4(1H)-quinolone and various substituted quinolines confirm that these topological methods successfully identify and characterize the nature of intermolecular interactions and electron delocalization. researchgate.neteurjchem.com

Reduced Density Gradient (RDG) Analysis:

RDG analysis is a technique used to identify and visualize non-covalent interactions (NCIs) in real space. tandfonline.comscispace.com It plots the reduced density gradient against the electron density, signed by the second eigenvalue of the Hessian matrix, to distinguish between different interaction types. scispace.com For this compound, an RDG analysis would likely identify several key interactions:

Van der Waals Forces: Broad, greenish-colored low-density, low-gradient surfaces would appear throughout the molecule, particularly around the aromatic rings, indicating the presence of stabilizing van der Waals interactions. semanticscholar.orgscispace.com

Steric Repulsion: Steric clashes, for instance within the core ring structure, would be represented by reddish-colored spikes in the RDG scatter plot, indicating regions of strong, destabilizing repulsion. semanticscholar.org

Halogen Bonding: A key feature to investigate would be the potential for the bromine atom to act as a halogen bond donor. wikipedia.org This would manifest as a weak interaction region, potentially colored green or blue in the RDG isosurface, indicating an attractive interaction between the electrophilic region on the bromine atom (the σ-hole) and a nucleophilic site on an adjacent molecule. wikipedia.orgresearchgate.net

In computational studies of other quinoline derivatives and halogenated compounds, RDG analysis has proven indispensable for visualizing and understanding the nature of hydrogen bonds and other weak intermolecular forces that govern crystal packing and molecular recognition. researchgate.neteurjchem.comtandfonline.com

Analysis of Solubility and Dissolution Behavior in Various Solvent Systems

The solubility of a compound is a critical physicochemical property that influences its application in synthesis, purification, and formulation. While specific experimental data for this compound is limited, a comprehensive study on its close structural isomer, 6-Bromo-2-methylquinoline (B1268081), provides excellent insight into its dissolution behavior. acs.org The study measured the equilibrium solubility of 6-Bromo-2-methylquinoline in ten different pure solvents and four binary aqueous mixtures across a temperature range of 278.15 K to 323.15 K. acs.org Given the structural similarities, the trends observed for the 2-methyl isomer are expected to be highly representative of the 4-methyl isomer.

The dissolution process is influenced by solute-solvent interactions, and the experimental data reveals a strong dependence on the solvent's nature and the system's temperature. acs.org The mole fraction solubility of 6-Bromo-2-methylquinoline was found to increase with rising temperature in all tested solvents, indicating that the dissolution process is endothermic. acs.org

Solubility in Monosolvents:

At a temperature of 323.15 K, the solubility of 6-Bromo-2-methylquinoline showed significant variation across the different solvents. The highest solubility was observed in non-polar and polar aprotic solvents, while the lowest was in highly polar protic solvents, especially water. acs.org The order of solubility in the tested monosolvents was: Toluene > Ethyl acetate (B1210297) > Acetone > Acetonitrile > N,N-dimethylformamide (DMF) > n-propanol > isopropanol (B130326) > ethanol > methanol (B129727) > water. acs.org This trend suggests that the solute-solvent interactions are the dominant factor governing the dissolution behavior. acs.org

Interactive Data Table: Mole Fraction Solubility (x) of 6-Bromo-2-methylquinoline at Various Temperatures

| Solvent | Polarity | 278.15 K | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K | 323.15 K |

| Water | Polar Protic | 0.000004 | 0.000005 | 0.000006 | 0.000008 | 0.000010 | 0.000012 | 0.000015 | 0.000019 | 0.000023 | 0.000029 |

| Methanol | Polar Protic | 0.000213 | 0.000257 | 0.000311 | 0.000378 | 0.000457 | 0.000552 | 0.000665 | 0.000799 | 0.000898 | 0.000998 |

| Ethanol | Polar Protic | 0.000843 | 0.001010 | 0.001211 | 0.001454 | 0.001748 | 0.002099 | 0.002517 | 0.003013 | 0.003417 | 0.003896 |

| Isopropanol | Polar Protic | 0.001912 | 0.002241 | 0.002635 | 0.003102 | 0.003661 | 0.004328 | 0.005128 | 0.006089 | 0.007054 | 0.008123 |

| n-propanol | Polar Protic | 0.002213 | 0.002581 | 0.003011 | 0.003513 | 0.004101 | 0.004791 | 0.005604 | 0.006564 | 0.007812 | 0.009141 |

| Acetonitrile | Polar Aprotic | 0.008411 | 0.009589 | 0.010940 | 0.012499 | 0.014309 | 0.016411 | 0.018854 | 0.021703 | 0.023411 | 0.025280 |

| Acetone | Polar Aprotic | 0.009312 | 0.010663 | 0.012231 | 0.014059 | 0.016194 | 0.018698 | 0.021644 | 0.024671 | 0.026013 | 0.027640 |

| Ethyl acetate | Polar Aprotic | 0.010114 | 0.011614 | 0.013342 | 0.015340 | 0.017665 | 0.020387 | 0.023588 | 0.026815 | 0.028319 | 0.029910 |

| DMF | Polar Aprotic | 0.007411 | 0.008499 | 0.009761 | 0.011234 | 0.012959 | 0.014981 | 0.017351 | 0.019782 | 0.020998 | 0.022200 |

| Toluene | Non-Polar | 0.011116 | 0.012789 | 0.014732 | 0.016997 | 0.019645 | 0.022752 | 0.026405 | 0.030018 | 0.031517 | 0.033180 |

Data sourced from a study on 6-Bromo-2-methylquinoline. acs.org

Solubility in Binary Solvent Systems:

The study also investigated the solubility in binary mixtures of (methanol + water), (ethanol + water), (isopropanol + water), and (DMF + water). acs.org In these mixtures, the solubility of the compound generally increased with the addition of the organic co-solvent and with increasing temperature. The highest and lowest solubilities were observed in the (DMF + water) and (methanol + water) mixtures, respectively. acs.org This highlights the strong influence of the co-solvent's properties on overcoming the high lattice energy of the solid solute and promoting dissolution. The dissolution process in these systems is described as entropy-motivated and endothermic. acs.orgresearchgate.net

Pharmacological and Biological Research Applications of 6 Bromo 4 Methylquinoline Derivatives

Antimicrobial Activity Investigations

The quinoline (B57606) nucleus is a well-established pharmacophore in the development of antimicrobial agents. derpharmachemica.com The introduction of a bromine atom at the 6-position, often in conjunction with other substitutions, has led to the discovery of derivatives with significant activity against a range of pathogenic microbes. derpharmachemica.comsci-hub.se

Evaluation of Antibacterial Efficacy Against Pathogenic Strains

Derivatives of 6-bromo-quinoline have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. derpharmachemica.comnih.gov In one study, a series of newly synthesized 6-bromo-2-methyl-4-(2-(1-phenylethylidene)hydrazinyl) quinolines were assessed for their in vitro antibacterial activity. derpharmachemica.com These compounds were tested against pathogenic strains such as Staphylococcus aureus and Bacillus subtilis (Gram-positive), and Escherichia coli and Pseudomonas aeruginosa (Gram-negative). derpharmachemica.com The results indicated that these bromo quinoline compounds possess a broad spectrum of antibacterial activity. derpharmachemica.com

Similarly, a series of quinoline hydrazone analogues prepared from 6-bromo-2-methyl-quinolin-4-yl-hydrazine displayed good to excellent antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 100 µg/mL against tested pathogenic strains. sci-hub.se Another research effort focused on synthesizing new quinaldine (B1664567) derivatives from 6-bromo-4-hydroxy-2-methylquinoline, with many of the resulting compounds showing potential antibacterial activity, particularly against Gram-positive bacteria. researchgate.net Furthermore, novel sulfamidophosphonate derivatives incorporating a quinoline moiety exhibited a broad spectrum of antimicrobial activity, suggesting they are promising candidates for further development. nih.gov

Table 1: Antibacterial Activity of Selected 6-Bromo-quinoline Derivatives

| Compound Class | Starting Material | Tested Pathogens | Observed Activity | Reference |

| Quinoline Hydrazones | 6-bromo-2-methyl-4-(2-(1-phenylethylidene)hydrazinyl) quinolines | S. aureus, B. subtilis, E. coli, P. aeruginosa | Broad-spectrum antibacterial activity. | derpharmachemica.com |

| Quinoline Hydrazone Analogues | 6-bromo-2-methyl-quinolin-4-yl-hydrazine | Pathogenic Bacterial Strains | Good to excellent activity (MIC: 6.25-100 µg/mL). | sci-hub.se |

| Quinaldine Derivatives | 6-bromo-4-hydroxy-2-methylquinoline | Gram-positive bacteria | Potential antibacterial activity. | researchgate.net |

| Sulfamidophosphonate Derivatives | Quinoline moiety | E. coli, P. aeruginosa, S. aureus | Broad-spectrum antimicrobial activity. | nih.gov |

Assessment of Antifungal Properties

The antifungal potential of 6-bromo-quinoline derivatives has also been a focus of investigation. derpharmachemica.comresearchgate.net Studies have shown their effectiveness against various pathogenic fungi. mdpi.org For instance, 6-bromo-2-methyl-4-(2-(1-phenylethylidene)hydrazinyl) quinolines were evaluated against the pathogenic fungi Fusarium pallidoroseum and Candida albicans, demonstrating a broad spectrum of antimicrobial action that includes antifungal properties. derpharmachemica.com

In a separate study, a series of quinoline hydrazones were screened for their in vitro antifungal activity, showing promising results. sci-hub.se Research into 6-bromo-4-ethoxyethylthio quinazoline (B50416) revealed high antifungal activities against plant pathogenic fungi, with EC50 values ranging from 17.47 to 70.79 μg/mL. researchgate.net The mechanism of action in Gibberella zeae involved a decline in mycelial reducing sugar, chitosan, soluble protein, and pyruvate (B1213749) content after treatment. researchgate.net Additionally, an evaluation of various quinaldine derivatives found that bromo derivatives of 2-methylquinolin-8-ol possessed the highest antifungal activity against all tested fungal strains. mdpi.org

Anticancer Research and Cytotoxicity Studies

The quinoline scaffold is a cornerstone in the design of anticancer agents, with derivatives showing potent activity through various mechanisms like apoptosis induction and cell cycle arrest. arabjchem.orgresearchgate.net The presence of a halogen atom, such as bromine, on the quinoline ring is often crucial for enhancing biological activity. sci-hub.se

Inhibition of Cancer Cell Proliferation

Derivatives of 6-bromo-quinoline have shown significant antiproliferative activity against a variety of human cancer cell lines. sci-hub.senih.gov A comprehensive study involved the synthesis of a series of quinoline hydrazone analogues from 6-bromo-2-methyl-quinolin-4-yl-hydrazines, which were then evaluated by the National Cancer Institute (NCI) against a panel of 60 human cancer cell lines. sci-hub.se The results highlighted the potential of these compounds as anticancer agents. sci-hub.se

In another study, a new series of 6-bromo quinazoline-4(3H)-one derivatives were designed and synthesized. nih.gov Their antiproliferative activity was tested against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines. nih.gov Compound 8a from this series was particularly potent against the MCF-7 cell line, with an IC₅₀ value of 15.85 ± 3.32 µM. nih.gov Similarly, research on 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives found that compound 12e (6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one) displayed potent cytotoxicity against several tumor cell lines at sub-micromolar concentrations. researchgate.net Furthermore, novel 8-bromo-1H-1,2,3-triazol-4-yl-2-methylquinoline derivatives have demonstrated significant inhibition of cancer cell growth in breast cancer (MDA-MB-231) and melanoma (B16F10) cell lines. ijpsjournal.com

Table 2: Cytotoxicity of Selected 6-Bromo-quinoline Derivatives Against Cancer Cell Lines

| Compound | Derivative Class | Cancer Cell Line | IC₅₀ Value | Reference |

| 8a | Quinazoline-4(3H)-one | MCF-7 (Breast) | 15.85 ± 3.32 µM | nih.gov |

| 8a | Quinazoline-4(3H)-one | SW480 (Colon) | 17.85 ± 0.92 µM | nih.gov |

| 12e | Phenylquinolin-2(1H)-one | Various | Sub-micromolar | researchgate.net |

| Triazole Hybrids | 8-bromo-1H-1,2,3-triazol-4-yl-2-methylquinoline | MDA-MB-231 (Breast), B16F10 (Melanoma) | Significant Inhibition | ijpsjournal.com |

Induction of Apoptosis in Various Neoplastic Cell Lines

A key mechanism through which 6-bromo-quinoline derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis. researchgate.netontosight.ai The ability of these compounds to trigger apoptosis in cancer cells is a primary focus of their development as therapeutic agents. ontosight.ai

For example, the potent compound 12e , a 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivative, was found to induce cell cycle arrest in the G2/M phase, which was accompanied by apoptosis in HL-60 (leukemia) and H460 (lung cancer) cells. researchgate.net Fluorescent imaging confirmed this, showing the formation of apoptotic bodies in cells treated with the compound. researchgate.net This demonstrates that the compound is effective in inducing cellular apoptosis. researchgate.net Other reports also confirm that the anticancer activity of certain quinoline derivatives involves the induction of apoptosis in cancer cells, making it a critical area of investigation. ontosight.ai

Exploration of Molecular Mechanisms of Action, Including Interactions with DNA and Proteins

The anticancer and antimicrobial activities of 6-bromo-quinoline derivatives stem from their interactions with various molecular targets, including key enzymes and nucleic acids. ontosight.aismolecule.com Some quinoline derivatives are known to intercalate with DNA, which disrupts critical cellular processes like replication and transcription. smolecule.com

The mechanism of action can also involve the inhibition of specific enzymes that are vital for cell survival and proliferation. smolecule.com For instance, quinoline derivatives have been found to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. In the context of cancer, molecular docking studies have suggested that these derivatives can effectively bind to the active site of the epidermal growth factor receptor (EGFR), a key protein involved in tumor growth. The diverse biological activities of these compounds are often attributed to their ability to interact with and modulate the function of such biological targets. ontosight.ai

Antiviral Investigations and Therapeutic Potential

The quinoline nucleus is a recognized pharmacophore with demonstrated antiviral properties. nih.govresearchgate.net Research into 6-bromo-4-methylquinoline derivatives has explored their potential to combat various viral infections. For instance, some quinoline derivatives have been investigated for their activity against HIV. tsijournals.com

One study on novel 2,3-disubstituted quinazolin-4(3H)-one derivatives, which share structural similarities with quinolines, screened compounds for their antiviral activity against HIV-1 and HIV-2 in MT-4 cells. tsijournals.com The compound 6-bromo-benzoyl-4-(4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzene sulphonamide demonstrated a 47% maximum protection against the replication of HIV-1 in acutely infected cells. tsijournals.com However, further bromination of the quinazolinone ring was found to be detrimental to the antiviral activity. tsijournals.com

In another study, quinoline derivatives were designed and evaluated as HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs). Molecular docking studies suggested that chloro- and bromo-substituted quinoline-containing compounds showed potent cytotoxicity against HIV reverse transcriptase. nih.gov Specifically, a derivative containing a p-Br-phenyl moiety exhibited a strong docking score, indicating favorable binding affinity to the target enzyme. nih.gov

Antimalarial Drug Development Efforts

The history of antimalarial drugs is deeply intertwined with quinoline-based compounds, with quinine (B1679958) being a prime example. nih.govresearchgate.net Consequently, derivatives of this compound have been a focal point in the search for new and effective antimalarial agents, particularly in light of growing drug resistance. researchgate.netnih.gov

Quinoline derivatives are known to interfere with the detoxification processes of the malaria parasite, Plasmodium falciparum. Research has shown that certain quinoline derivatives exhibit significant potency against both chloroquine-sensitive and chloroquine-resistant strains of the parasite. The structural features of these molecules, including the presence and position of halogen atoms like bromine, are crucial for their antimalarial efficacy. researchgate.net

Studies on the structure-activity relationship (SAR) of quinolone derivatives have indicated that a small, hydrophobic, electron-donating group at the C-6 position is preferred for antimalarial activity. researchgate.net This highlights the importance of the bromo and methyl substitutions in this compound for potential antiplasmodial action. The development of quinoline-based hybrids and conjugates is also an active area of research aimed at overcoming drug resistance. nih.gov

Other Documented Therapeutic Potentials of Quinoline Derivatives (e.g., Anti-inflammatory, Antitubercular)

Beyond their antiviral and antimalarial properties, quinoline derivatives, including those related to this compound, have shown promise in other therapeutic areas such as anti-inflammatory and antitubercular applications. nih.govresearchgate.net

Anti-inflammatory Activity: Quinoline derivatives have been recognized for their anti-inflammatory potential. mdpi.comnih.gov A study on indeno[1,2-c]quinoline derivatives, which are structurally related to quinolines, identified compounds with potent dual anti-inflammatory and antituberculosis effects. mdpi.comconsensus.app For example, compound 12 , (E)-N′-[6-(4-hydroxypiperidin-1-yl)-11H-indeno[1,2-c]quinolin-11-ylidene]isonicotinohydrazide, demonstrated a significant inhibitory effect on neutrophil elastase release and superoxide (B77818) anion generation, key markers of inflammation. mdpi.com Another compound, 4g , 6-[3-(hydroxymethyl)piperidin-1-yl]-9-methoxy-11H-indeno[1,2-c]quinolin-11-one, also showed potent dual inhibitory effects on these inflammatory mediators. mdpi.com

Antitubercular Activity: The quinoline scaffold is a key component in some antitubercular drugs, most notably bedaquiline. mdpi.comaustinpublishinggroup.com This has spurred research into other quinoline derivatives as potential treatments for tuberculosis (TB). nih.govresearchgate.net Indeno[1,2-c]quinoline derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. mdpi.com Compound 12 from this series exhibited significant activity against the growth of M. tuberculosis with a minimum inhibitory concentration (MIC) of 0.96 μg/mL, comparable to the first-line anti-TB drug isoniazid. mdpi.com Another derivative, 3d , 6-(4-hydroxypiperidin-1-yl)-11H-indeno[1,2-c]quinolin-11-one, was also found to be highly active with an MIC of 2.09 μg/mL. mdpi.com

Ligand-Protein Interaction Studies

Understanding how this compound derivatives interact with biological macromolecules is crucial for elucidating their mechanism of action and for the rational design of more potent and selective therapeutic agents. Molecular docking simulations and receptor interaction profiling are key computational tools employed for this purpose.

Molecular Docking Simulations with Key Biological Targets (e.g., Human Serum Albumin)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. iscientific.orgswu.ac.th This method is widely used to study the interaction of drug candidates with their protein targets.

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of many drugs. tandfonline.com Therefore, understanding the binding of quinoline derivatives to HSA is important for predicting their pharmacokinetic properties.

Studies have investigated the interaction between various quinoline derivatives and HSA using molecular docking. swu.ac.thtandfonline.com These simulations have shown that quinoline derivatives can bind to HSA, with the binding affinity influenced by the specific substituents on the quinoline ring. For instance, the binding of 6-fluoro-4-hydroxy-2-methylquinoline to HSA was predicted to have a strong binding affinity, driven by hydrogen bonding and van der Waals interactions. tandfonline.com The binding site for many quinoline derivatives on HSA has been identified as Sudlow's site I, located in subdomain IIA. swu.ac.thresearchgate.net

| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 6-fluoro-4-hydroxy-2-methylquinoline | Human Serum Albumin (HSA) | -6.67 | Not Specified |

| Quinoline-pyrimidine derivative (Compound 4) | HIV Reverse Transcriptase | -10.67 | Not Specified |

| Quinoline-pyrimidine derivative (Compound 6) | HIV Reverse Transcriptase | -10.19 | TYR 188, PHE 227 |

| Quinoline-pyrimidine derivative (Compound 8) | HIV Reverse Transcriptase | -9.96 | TYR 188 |

Receptor Interaction Profiling and Pathway Modulation

The biological effects of this compound derivatives are mediated through their interaction with specific cellular receptors and the subsequent modulation of signaling pathways. The quinoline scaffold can interact with a variety of receptors, and the specific substituents determine the binding affinity and selectivity.

For example, in the context of anticancer activity, quinoline derivatives have been shown to interact with the epidermal growth factor receptor (EGFR), a key player in cell proliferation. chemenu.com Molecular docking studies have indicated that these derivatives can effectively bind to the active site of EGFR. The presence of bromine and methyl groups on the quinoline ring can influence this binding.

Furthermore, some quinoline derivatives can intercalate into DNA, thereby disrupting DNA replication and transcription processes, which is a potential mechanism for their anticancer and antimicrobial effects. smolecule.com The modulation of signaling pathways associated with cell survival and apoptosis has also been observed with certain quinoline derivatives.

In Silico Assessment of Biological Relevance

In silico methods, which utilize computer simulations, are invaluable in the early stages of drug discovery for predicting the pharmacokinetic and toxicological properties of new chemical entities. These assessments help in prioritizing compounds for further experimental studies and in identifying potential liabilities.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a key component of in silico analysis. nih.govijprajournal.com Studies on various quinoline derivatives have been conducted to predict their ADMET properties. iscientific.orgbenthamdirect.commdpi.com

For a series of quinoline-1,2,3-triazole-aniline hybrids, in silico ADMET predictions suggested excellent potential for oral bioavailability, with most compounds showing a predicted human oral absorption of 100%. mdpi.com The predicted brain/blood partition coefficient values were within the acceptable range, and the compounds were predicted to be inactive in the central nervous system. mdpi.com Furthermore, the human serum albumin binding ability was predicted to be favorable for bioavailability. mdpi.com

Similarly, in silico studies on N-substituted quinoline 3-carbaldehyde hydrazone derivatives and 2-chloroquinoline-3-carboxamide (B1625466) derivatives indicated that they are likely to be orally bioavailable and have acceptable pharmacokinetic and toxicity profiles. iscientific.orgbenthamdirect.com These computational predictions are crucial for guiding the synthesis and biological evaluation of novel this compound derivatives with improved drug-like properties.

| Compound Class | Predicted Property | Finding |

|---|---|---|

| Quinoline-1,2,3-triazole-aniline hybrids | Human Oral Absorption | Most compounds predicted at 100% |

| Brain/Blood Partition Coefficient | Within acceptable range | |

| Human Serum Albumin Binding | Favorable for bioavailability | |

| N-substituted quinoline 3-carbaldehyde hydrazone derivatives | Oral Bioavailability | Predicted to be orally bioavailable |

| 2-chloroquinoline-3-carboxamide derivatives | Pharmacokinetics and Toxicity | Acceptable profiles |

Prediction of Drug-Likeness and Pharmacokinetic Properties (ADME)

The analysis of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is fundamental to determining if a chemical compound is suitable for development as a drug. A molecule's "drug-likeness" is often initially assessed using frameworks like Lipinski's Rule of Five. Recent research has focused on synthesizing and evaluating derivatives of 6-bromo-2-chloroquinoline (B23617) for their potential as bioactive agents. researchgate.net

In one such study, a series of N'-((6-bromo-2-chloroquinolin-3-yl)methylene)acetohydrazide derivatives were synthesized and their ADME properties were predicted using computational software. eurjchem.com The analysis included key parameters that govern a molecule's journey through the body, such as its ability to cross the intestinal wall (Human Intestinal Absorption) and penetrate the brain (Blood-Brain Barrier). eurjchem.com

The synthesized compounds generally demonstrated favorable ADME profiles. For instance, predictions for Human Intestinal Absorption (HIA) were high, with most values exceeding 99%. eurjchem.com This suggests that these compounds would likely be well-absorbed if administered orally. The predicted values for Caco-2 cell permeability, an in vitro model for intestinal absorption, also supported this finding. eurjchem.com Furthermore, parameters like aqueous solubility (PlogS) and plasma protein binding were evaluated to build a comprehensive pharmacokinetic profile. researchgate.neteurjchem.com

Below is a table summarizing the predicted ADME properties for a selection of these 6-bromoquinoline (B19933) derivatives.

Table 1: Predicted ADME Properties of 6-Bromoquinoline Derivatives

| Compound ID | Blood-Brain Barrier (PlogBB) | Human Intestinal Absorption (LogHIA) | Caco-2 Permeability (PCaco) | Aqueous Solubility (PlogS) |

|---|---|---|---|---|

| 6e | 0.8814 | 0.9957 | 0.5353 | -2.9531 |

| 6f | 0.8242 | 0.9947 | 0.5293 | -2.8533 |

| 6g | 0.8529 | 0.9952 | 0.5318 | -3.1160 |

| 6h | 0.8491 | 0.9952 | 0.5313 | -3.2201 |

Data sourced from Mahantheshappa et al., 2021. eurjchem.com

These in silico studies indicate that the synthesized 6-bromoquinoline derivatives possess reliable ADME properties, making them worthy candidates for further investigation in drug discovery pipelines. researchgate.net

Computational Toxicity Profiling

Alongside predicting efficacy, it is equally important to predict potential toxicity early in the drug development process. Computational toxicology models can estimate a compound's likelihood of causing various forms of toxicity, such as carcinogenicity or organ damage. nih.gov

For the same series of N'-((6-bromo-2-chloroquinolin-3-yl)methylene)acetohydrazide derivatives, in silico toxicity assessments were performed. researchgate.net These studies analyzed various toxicological endpoints to create a safety profile for the novel compounds. The results from these computational models were promising, indicating that the synthesized compounds are likely non-toxic. researchgate.net

The predictions covered several key areas of concern for toxicity. For example, the models predicted whether the compounds would be mutagenic (Ames test positive) or carcinogenic. All tested compounds were predicted to be non-mutagenic and non-carcinogenic in rodent models. eurjchem.com Additionally, potential for skin sensitization and hepatotoxicity (liver damage) was evaluated.

The table below presents the computational toxicity predictions for these derivatives.

Table 2: Computational Toxicity Profile of 6-Bromoquinoline Derivatives

| Compound ID | Ames Test Mutagenicity | Carcinogenicity (Rodent) | Skin Sensitization | Hepatotoxicity |

|---|---|---|---|---|

| 6e | Non-mutagen | Non-carcinogen | Negative | Negative |

| 6f | Non-mutagen | Non-carcinogen | Negative | Negative |

| 6g | Non-mutagen | Non-carcinogen | Negative | Negative |

| 6h | Non-mutagen | Non-carcinogen | Negative | Negative |

Data sourced from Mahantheshappa et al., 2021. eurjchem.com

The favorable outcomes from these in silico toxicity studies further support the potential of these 6-bromoquinoline derivatives as leads for developing new therapeutic agents, suggesting a low probability of intrinsic toxicity. researchgate.net

Applications in Materials Science and Industrial Chemistry

Role as Key Pharmaceutical Intermediates in Drug Discovery

6-Bromo-4-methylquinoline serves as a crucial building block in the synthesis of complex molecules targeted for therapeutic use. Its quinoline (B57606) core is a common feature in many biologically active compounds, and the bromine atom at the 6-position provides a reactive site for further chemical modifications, making it a valuable starting material in medicinal chemistry. smolecule.com

Research has identified this compound as a key intermediate in the development of novel cancer therapies. For instance, it is a precursor in the synthesis of Omipalisib (GSK2126458), a highly selective inhibitor of p110 α/β/γ/δ and mTORC1/2, which has been investigated for the treatment of solid tumors and lymphomas. google.comresearchgate.net The synthesis of Omipalisib highlights the industrial importance of efficient routes to 6-bromo-4-chloroquinoline, a direct derivative of the title compound. google.com

Furthermore, this compound has been utilized as an intermediate in the creation of potent PI3K/mTOR dual inhibitors. nih.gov In one synthetic pathway, 4-bromoaniline (B143363) is used to produce this compound, which is then further elaborated into more complex molecules designed to target these key signaling proteins involved in cancer cell growth and survival. nih.gov The compound and its derivatives are also explored for their potential in treating infectious diseases and for their antimicrobial properties. smolecule.comresearchgate.netontosight.aithieme-connect.com For example, derivatives like 6-bromo-2-chloro-4-methylquinoline (B1275893) have been synthesized as starting materials for research into new anti-infective agents. researchgate.netthieme-connect.compasteur.fr

The table below summarizes some of the therapeutic agents and compound classes developed using this compound as an intermediate.

| Target Therapeutic Agent/Class | Intermediate Role of this compound | Research Focus |

| Omipalisib (GSK2126458) | A key intermediate in the synthesis pathway. google.comresearchgate.net | Anticancer (PI3K/mTOR inhibitor) for solid tumors and lymphomas. google.com |

| PI3K/mTOR Dual Inhibitors | Serves as a starting material for creating the inhibitor scaffold. nih.gov | Anticancer. nih.gov |

| Anti-infective Agents | Used to synthesize precursors like 6-bromo-2-chloro-4-methylquinoline. researchgate.netthieme-connect.compasteur.fr | Infectious diseases. researchgate.net |

| Antimicrobial Compounds | The quinoline scaffold is investigated for antimicrobial activity. smolecule.com | Antibacterial and antifungal agents. |

Potential in Designing Advanced Materials with Specific Electronic or Optical Properties

The quinoline ring system, with its fused aromatic structure, imparts valuable electronic and optical properties to molecules, making derivatives like this compound candidates for applications in materials science. smolecule.comevitachem.comevitachem.com The unique structure of these compounds is suitable for creating materials with specific functionalities, particularly in the fields of optoelectronics. evitachem.com

Quinoline derivatives are actively researched for their use in Organic Light-Emitting Diodes (OLEDs). researchgate.net The core structure can be modified to tune the electronic properties, influencing the color and efficiency of light emission. For example, related quinoline compounds, such as 2-chloro-4-methylquinoline (B123181), have been used to synthesize iridium(III) complexes that function as red phosphorescent dopants in OLED devices. researchgate.net The electronic properties of the quinoline ligand play a crucial role in the performance of these emissive materials. researchgate.net The potential exists to incorporate this compound into similar systems, where the bromo and methyl substituents could further modulate the material's photophysical characteristics.

Another area of interest is in the development of dyes for Dye-Sensitized Solar Cells (DSSCs). jmchemsci.comresearchgate.net In a DSSC, a dye molecule absorbs light and injects an electron into a semiconductor, initiating the generation of electric current. jmchemsci.com Organic dyes based on a Donor-π-Acceptor (D-π-A) structure are common, and quinoline can serve as an effective π-bridge. researchgate.net The insertion of different groups onto the quinoline scaffold allows for the tuning of the dye's absorption spectrum and energy levels to improve solar cell efficiency. researchgate.netbiointerfaceresearch.com Research on quinoline-based dyes has shown that modifying auxiliary acceptor groups can significantly enhance the photovoltaic performance of DSSCs. researchgate.net While specific studies on this compound in this context are not prevalent, its structural features suggest it could serve as a building block for new photosensitizers.

The table below outlines the potential applications of quinoline derivatives, including this compound, in advanced materials.

| Application Area | Role of Quinoline Derivative | Desired Property | Example from Related Compounds |

| Organic Light-Emitting Diodes (OLEDs) | Component of phosphorescent metal complexes or fluorescent emitters. researchgate.net | Tunable light emission, high efficiency. researchgate.net | Iridium(III) complexes with 2-chloro-4-methylquinoline used as red dopants. researchgate.net |

| Dye-Sensitized Solar Cells (DSSCs) | Building block for organic dyes (e.g., as a π-bridge). researchgate.net | Broad light absorption, efficient electron injection. biointerfaceresearch.com | D-A-π-A dyes with a quinoline bridge show promising power conversion efficiency. researchgate.net |

| Specialized Dyes and Pigments | Core structure for synthesizing dyes. evitachem.com | Specific electronic and optical properties. evitachem.com | Halogenated quinoline derivatives are explored for use in dyes. evitachem.com |

Utilization in the Synthesis of Other Specialized Chemical Reagents

Beyond its direct role as a pharmaceutical intermediate, this compound is a versatile reagent for synthesizing other specialized chemical compounds. The bromine atom provides a handle for various cross-coupling reactions, while the quinoline ring itself can undergo further functionalization.

One key transformation is the conversion to other halogenated quinolines. For instance, this compound can be a precursor to 6-bromo-2-chloro-4-methylquinoline. researchgate.netthieme-connect.com This is typically achieved by first converting the starting material to 6-bromo-4-methyl-2-(1H)-quinolinone, which is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the desired 2-chloro derivative. researchgate.netprepchem.com This product is itself a valuable intermediate for medicinal chemistry research. researchgate.netthieme-connect.compasteur.fr

The methyl group at the 4-position is also reactive. It can be oxidized to form an aldehyde group, yielding 6-bromoquinoline-4-carbaldehyde. nih.gov This transformation is commonly carried out using selenium dioxide (SeO₂) and opens up another avenue for synthetic elaboration, as the aldehyde can participate in a wide range of subsequent reactions, such as condensations to form larger, more complex structures. nih.gov

Additionally, this compound is explicitly cited as a reagent in the synthesis of dibenzenesulfonamide derivatives, showcasing its utility in creating specific classes of organic compounds. chemicalbook.comchemicalbook.com

The table below details some of the specialized reagents synthesized from this compound.

| Starting Reagent | Reaction | Product | Significance of Product |

| This compound | Oxidation of the methyl group (e.g., with SeO₂). nih.gov | 6-Bromoquinoline-4-carbaldehyde nih.gov | Versatile intermediate for further synthesis via aldehyde chemistry. nih.gov |

| This compound | Conversion to quinolinone, followed by chlorination (e.g., with POCl₃). researchgate.netprepchem.com | 6-Bromo-2-chloro-4-methylquinoline researchgate.netprepchem.com | Important starting material for anti-infective drug discovery. researchgate.netthieme-connect.compasteur.fr |

| This compound | Used as a foundational block. chemicalbook.comchemicalbook.com | Dibenzenesulfonamide derivatives chemicalbook.comchemicalbook.com | A specific class of organic compounds. chemicalbook.comchemicalbook.com |

Challenges and Future Research Directions

Addressing Limited Existing Literature and Identifying Research Gaps for Bromo-Substituted Quinolines

While the broader family of quinoline (B57606) derivatives has been extensively studied, the literature specifically on 6-Bromo-4-methylquinoline is surprisingly sparse. researchgate.netpasteur.fr Much of the existing data is extrapolated from related bromoquinoline compounds, highlighting a significant gap in our direct understanding of this specific molecule. Key research gaps that need to be addressed include:

A Dearth of Dedicated Studies: There is a notable lack of research focused solely on the synthesis, characterization, and application of this compound. researchgate.netpasteur.fr

Uncharacterized Physicochemical Properties: Fundamental properties such as its stability under varying pH and thermal conditions remain largely uncharacterized.

Underexplored Biological Activity: While related bromoquinolines show promise in antimicrobial and anticancer applications, the specific biological activity of this compound has not been extensively reported.

Need for Regioselectivity Studies: Research into the bromination of quinoline scaffolds has shown that the position of bromine substitution can be controlled by reaction conditions. Further studies are needed to understand and optimize the regioselectivity in the synthesis of bromo-substituted quinolines.